Isopropyl dodecanoate

Descripción

Contextualization within Fatty Acid Ester Research

Fatty acid esters are a broad class of compounds with extensive applications, and isopropyl dodecanoate (B1226587) is a notable example. atamanchemicals.com These esters are studied for their roles as specialty chemicals in cosmetics, food products, and pharmaceuticals. ekb.eg Research often focuses on their physical properties, such as acting as emollients, lubricants, and solvents. chemicalbook.comatamanchemicals.com Isopropyl dodecanoate, a non-greasy ester, is frequently used as a model compound in studies exploring the properties and applications of fatty acid esters, which range from cosmetic formulations to industrial solvents. ekb.egsolubilityofthings.com Its biodegradability also makes it a subject of interest in the development of environmentally friendly chemical solutions. solubilityofthings.combetakim.com.tr

Significance in Biochemical and Metabolic Pathways

In biological systems, esters of fatty acids are typically hydrolyzed by esterase enzymes into their corresponding alcohol and fatty acid components. europa.eu For this compound, this enzymatic hydrolysis yields isopropanol (B130326) and dodecanoic acid (lauric acid). europa.eu Following oral ingestion, this process can begin in the gastrointestinal fluids. europa.eu The resulting lauric acid can be broken down through β-oxidation, a process that removes two-carbon units to produce energy, or it can be stored as triglycerides. europa.eu The isopropanol is metabolized primarily through oxidation to acetone (B3395972). europa.eu this compound has been identified as a human metabolite found in saliva, indicating its presence and role in human metabolic processes. chemicalbook.comebi.ac.ukebi.ac.uk

Overview of Contemporary Research Paradigms

Current research on this compound and similar esters is focused on several key areas. One major trend is the optimization of its synthesis through "green chemistry" principles, such as using enzymatic catalysts like lipase (B570770) to replace traditional chemical catalysts, which reduces energy consumption and environmental impact. ekb.eg Another significant area of investigation is its biological activity, including its effectiveness as an antimicrobial agent against various bacteria. researchgate.netlongchangchemical.com Research is also exploring its potential as an enzyme inhibitor, which could lead to new therapeutic applications. nih.gov Furthermore, its function as a penetration enhancer in transdermal drug delivery systems and its use as a biodegradable and low-toxicity solvent in industrial applications continue to be active areas of study. betakim.com.trlongchangchemical.comresearchgate.net

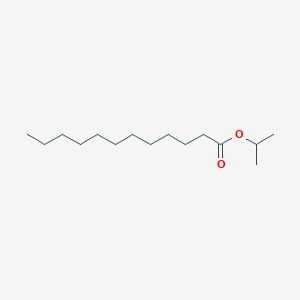

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

propan-2-yl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPPXNXOEVDSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041904 | |

| Record name | Isopropyl Laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid | |

| Record name | Dodecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10233-13-3 | |

| Record name | Isopropyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10233-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl Laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0JQ94LABM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Biocatalytic Production Methodologies

Enzymatic Esterification of Dodecanoic Acid with Isopropanol (B130326)

The enzymatic synthesis of isopropyl dodecanoate (B1226587) is achieved through the direct esterification of dodecanoic acid (lauric acid) with isopropanol. This reaction is effectively catalyzed by lipases, which are enzymes that facilitate the formation of ester bonds. The use of immobilized lipases in a solvent-free system represents a clean and sustainable approach to producing this emollient ester. ekb.eg

Lipase-Catalyzed Synthesis Optimization

Optimizing the lipase-catalyzed synthesis is crucial for achieving high conversion rates and ensuring the economic viability of the process. This involves selecting an effective biocatalyst and evaluating its long-term performance.

Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica (CALB), is a widely used and highly effective biocatalyst for ester synthesis. ekb.egacs.org It is a non-specific lipase supported on a hydrophobic acrylic resin. ekb.egscielo.org.mx Studies on the esterification of lauric acid with isopropanol have demonstrated the high efficacy of Novozym 435. ekb.eg In a solvent-free system, this biocatalyst can achieve high conversion rates. ekb.eg Research has shown that under optimized conditions, including a temperature of 60°C and an agitation rate of 150 RPM, a maximum experimental conversion of 91% can be reached in 2.5 hours. ekb.eg The high conversion rates are attributed to the enzyme's stability and activity in the presence of the specific substrates. scielo.org.mx

Table 1: Reusability of Novozym 435 in Isopropyl Dodecanoate Synthesis This table summarizes the residual activity of Novozym 435 over multiple reaction cycles under optimized conditions.

| Number of Cycles | Residual Activity (%) |

| 1 | 100 |

| 5 | >98 |

| 10 | >96 |

| 15 | >95 |

| Data sourced from a study on isopropyl laurate synthesis where Novozym 435 was reused for 15 cycles. ekb.egresearchgate.net |

Process Parameter Optimization via Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. semanticscholar.orgscience.gov It is particularly effective for understanding the interactive effects of multiple variables on a reaction outcome, such as the conversion yield of this compound. ekb.egscispace.com For the synthesis of isopropyl laurate, RSM has been employed using a five-level, three-variable composite design to determine the optimal reaction conditions. ekb.eg

The molar ratio of the substrates, specifically isopropyl alcohol to lauric acid, is a critical parameter influencing the esterification equilibrium. According to Le Chatelier's principle, using an excess of one reactant (the alcohol) can shift the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (the fatty acid). ekb.eg Studies using RSM have shown that the conversion to this compound increases as the molar ratio of isopropyl alcohol to lauric acid increases. ekb.eg The optimal molar ratio was identified to be 15:1 (isopropyl alcohol to lauric acid). ekb.eg At this high molar ratio, a maximum conversion of 91% was achieved, whereas a sharp decline in conversion was observed at lower ratios. ekb.eg

The amount of biocatalyst (enzyme load) directly impacts the reaction rate. An increase in enzyme concentration generally leads to a higher conversion in a shorter time, up to a certain point where the effect may plateau. The optimization via RSM determined that an enzyme load of 4% (w/w) of Novozym 435 was optimal for the synthesis of this compound. ekb.eg

Water is a byproduct of esterification, and its presence can promote the reverse reaction (hydrolysis), thus reducing the final ester yield. Molecular sieves are used as in-situ water adsorbents to shift the reaction equilibrium towards ester formation. ekb.egresearchgate.net The influence of molecular sieves was found to be significant, with a 10% (w/w) concentration being optimal. ekb.eg While essential for driving the reaction to completion, an excessive amount of molecular sieves could potentially hinder the interaction between the enzyme and the substrates. ekb.eg

Table 2: Optimized Parameters for this compound Synthesis via RSM This table presents the optimal conditions for the synthesis of this compound as determined by Response Surface Methodology.

| Parameter | Optimized Value |

| Molar Ratio (Isopropanol:Lauric Acid) | 15:1 |

| Enzyme Load (Novozym 435) | 4% w/w |

| Molecular Sieves | 10% w/w |

| Temperature | 60°C |

| Reaction Time | 2.5 hours |

| Predicted Conversion | 90.75% |

| Experimental Conversion | 91% |

| Data derived from an RSM optimization study on the lipase-catalyzed synthesis of isopropyl laurate. ekb.eg |

Temperature and Reaction Time Kinetics

The kinetics of this compound synthesis are profoundly influenced by temperature and reaction time. In biocatalytic systems, these parameters are crucial for maximizing conversion rates while maintaining enzyme stability. For the enzymatic esterification of lauric acid and isopropyl alcohol using immobilized Candida antarctica lipase (Novozym 435), studies have determined optimal conditions to achieve high yields.

Research shows that with an increase in reaction time, the conversion to this compound steadily increases until it reaches a plateau. In a solvent-free system using Novozym 435, the conversion reached approximately 65% after just 30 minutes and continued to rise, stabilizing after 2.5 hours, indicating that no further significant increase in product yield occurs beyond this point. researchgate.net The optimal temperature for this specific biocatalytic process was found to be 60°C. ekb.egcolab.ws At temperatures below this optimum, mass transfer constraints can lead to lower ester conversion. researchgate.net Conversely, exceeding the optimal temperature can lead to enzyme denaturation and a decline in synthesis. nih.gov For instance, in the synthesis of a similar ester, isopropyl ferulate, the maximum yield was observed at 45°C, with a decline at higher temperatures. nih.gov

The relationship between temperature and the reaction rate constant in esterification processes generally follows the Arrhenius equation, indicating a positive correlation until the optimal temperature is reached. scirp.org The kinetics for the synthesis of this compound often fit a pseudo-first-order model with respect to the limiting substrate, lauric acid. scirp.org

Factorial Design and Statistical Process Control in Synthesis

To efficiently optimize the multi-variable process of this compound synthesis, researchers frequently employ statistical methodologies like factorial design and Response Surface Methodology (RSM). ekb.egresearchgate.net These tools allow for the systematic investigation of the interactive effects of various parameters, such as temperature, enzyme loading, and substrate molar ratio, on the final product yield. ekb.egscielo.br

In a notable study on the cleaner production of this compound, a five-level, three-variable composite design was used. ekb.eg The variables investigated were the amount of molecular sieves (1%–10% w/w), the molar ratio of isopropyl alcohol to lauric acid (3:1–15:1), and the enzyme load (1%–4% w/w). ekb.eg RSM analysis revealed that the optimal conditions for achieving a 91% conversion were a 15:1 molar ratio of isopropyl alcohol to lauric acid, 4% (w/w) Novozym 435, and 10% (w/w) molecular sieves, at a temperature of 60°C for 2.5 hours. ekb.eg

Analysis of Variance (ANOVA) is typically used to assess the statistical significance of the model and the individual factors. In the optimization of this compound synthesis, the molar ratio and enzyme quantity were found to be highly significant factors influencing the conversion rate. ekb.egmdpi.com

Table 1: Factorial Design Parameters for this compound Synthesis Optimization

| Factor | Range Studied | Optimal Value | Reference |

|---|---|---|---|

| Molar Ratio (IPA:LA) | 3:1 to 15:1 | 15:1 | ekb.eg |

| Enzyme Load (% w/w) | 1% to 4% | 4% | ekb.eg |

| Molecular Sieves (% w/w) | 1% to 10% | 10% | ekb.eg |

| Temperature (°C) | Not varied in design | 60 | ekb.eg |

| Reaction Time (h) | Not varied in design | 2.5 | ekb.eg |

Data derived from a study utilizing Response Surface Methodology (RSM) for the enzymatic synthesis of this compound. ekb.eg

Green Chemistry Principles in this compound Synthesis

The production of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, use safer chemicals, improve energy efficiency, and utilize renewable resources. scispace.comunivpancasila.ac.id The goal is to design chemical processes that are safer for human health and the environment. scispace.com Key strategies in the synthesis of esters like this compound include the use of biocatalysts, solvent-free reaction conditions, and heterogeneous catalysts to minimize environmental impact. scispace.comtextilevaluechain.in

Enzymatic processes, in particular, align well with green chemistry principles. They operate under milder conditions of temperature and pressure, are highly selective (reducing the need for protecting groups and minimizing byproducts), and the enzymes can often be recovered and reused. acs.orgoleonhealthandbeauty.com This approach results in significant energy savings and a higher purity product with improved sensory characteristics like color and odor. oleonhealthandbeauty.com

Solvent-Free Reaction Systems Development

A significant advancement in the green synthesis of this compound is the development of solvent-free reaction systems. ekb.egmdpi.com Traditional organic solvents often pose environmental and safety risks. acs.org By eliminating the solvent, the process becomes cleaner, reduces waste, and simplifies downstream processing and product purification. researchgate.netresearchgate.net

In solvent-free systems, the substrates themselves (lauric acid and an excess of isopropyl alcohol) form the reaction medium. mdpi.comresearchgate.net This method has been successfully applied in the lipase-catalyzed production of this compound. ekb.eg For example, the esterification of lauric acid and isopropyl alcohol has been optimized in a closed batch reactor without any solvent, using immobilized Candida antarctica lipase as the biocatalyst. ekb.eg The viscosity of the reaction mixture is managed by using an appropriate molar ratio of the substrates. ekb.eg The removal of water, a byproduct of the esterification that can inhibit the reaction, is critical in these systems and is often achieved by using molecular sieves. researchgate.netekb.eg

Reduction of Environmental Impact and CO2 Emissions in Production

In contrast, enzymatic synthesis using biocatalysts like Novozym 435 operates at much lower temperatures (e.g., 60°C), leading to a direct and significant reduction in energy consumption. ekb.egoleonhealthandbeauty.com This lower energy requirement translates to a smaller carbon footprint. A techno-economic and environmental impact assessment for the enzymatic production of a similar ester, isopropyl myristate, calculated a reduced emission rate of 0.25 tons of CO2 equivalent per ton of product. researchgate.net This highlights the potential for significantly lower environmental impact by adopting such green technologies. researchgate.net Furthermore, the reusability of immobilized enzymes for multiple cycles (e.g., 15 cycles for Novozym 435 in isopropyl laurate synthesis) further enhances the sustainability and economic feasibility of the process. ekb.eg

Heterogeneous Catalysis in Esterification

Heterogeneous catalysts offer a green alternative to traditional homogeneous catalysts like sulfuric acid for the synthesis of this compound. lp.edu.ua These solid catalysts can be easily separated from the reaction mixture, simplifying product purification, minimizing corrosive waste streams, and allowing for catalyst recycling. lp.edu.uaclemson.edu

Various solid acid catalysts have been investigated for esterification, including ion-exchange resins, sulfated zirconia, and metal oxides. ekb.egclemson.edumdpi.com Their effectiveness is often linked to factors like surface area, acidity, and stability under reaction conditions. mdpi.com The use of heterogeneous catalysts avoids the formation of toxic and environmentally harmful byproducts associated with some homogeneous catalysts. lp.edu.ua

Metal Oxide Catalyst Systems Investigations

Among heterogeneous catalysts, metal oxides have been specifically investigated for the esterification of lauric acid with isopropanol to produce this compound. lp.edu.ua One study explored the catalytic activity of a ternary mixture of copper(II) oxide (CuO), silver(I) oxide (Ag2O), and aluminum oxide (Al2O3). lp.edu.ua

The research confirmed the catalytic contribution of the metal oxides to the conversion of lauric acid. lp.edu.ua Preliminary tests showed that the oxides were stable and did not undergo structural changes during the reaction at 120°C (393 K). lp.edu.ua The highest conversion was achieved when using a single metal oxide, Ag2O, as the catalyst. lp.edu.ua However, a mixture of the three oxides also proved effective. lp.edu.ua

Table 2: Metal Oxide Catalysis in this compound Synthesis

| Catalyst Composition (% CuO / % Ag2O / % Al2O3) | Reaction Temperature (K) | Molar Ratio (IPA:LA) | Catalyst/Acid Ratio (% w/w) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 17 / 17 / 67 | 393 | 10:1 | 8 | 5.4 | lp.edu.ua |

| 33 / 33 / 33 | 393 | 10:1 | 8 | Not specified, but positive | lp.edu.ua |

| 0 / 100 / 0 (Ag2O only) | 393 | 10:1 | 8 | Highest conversion | lp.edu.ua |

Data from a preliminary investigation into metal oxides as catalysts for the esterification of lauric acid with isopropanol. lp.edu.ua

Layered Zinc n-Octanoate as a Catalytic Agent

The use of layered metal carboxylates as catalysts in esterification reactions represents an innovative approach in chemical synthesis. While direct research on the use of layered zinc n-octanoate for the synthesis of this compound is not extensively documented, studies on similar esters, such as isopropyl octanoate (B1194180), provide significant insights into the potential catalytic behavior of this compound.

Research into the synthesis of isopropyl octanoate using layered zinc n-octanoate has demonstrated its promise as a catalyst. researchgate.netscispace.com The esterification of octanoic acid with isopropanol was investigated using a factorial design to optimize variables like temperature, molar ratio of alcohol to acid, and catalyst percentage. researchgate.netscite.ai Promising catalytic activity was observed, with conversions reaching up to 75%. researchgate.netscispace.com

The optimized conditions for the production of isopropyl octanoate were identified as a temperature of 165°C, a molar ratio of alcohol to acid of 6:1, and a catalyst concentration of 5.97%. researchgate.netscispace.com The catalyst, zinc n-octanoate, is a white solid that can be synthesized with a high yield of 97.44% from anhydrous zinc chloride and sodium octanoate. scispace.com

During the reaction, it is believed that the zinc octanoate melts and forms a mixture of structures where the carboxylate group coordinates to the metal center in both bidentate bridge and monodentate fashions. scispace.com A key advantage of this heterogeneous catalyst is its potential for recovery and reuse, as it can be restructured after the reaction and separated from the excess isopropanol. scispace.commdpi.com

The catalytic activity was confirmed by comparing the conversion rates in catalyzed reactions to those of thermal conversions without a catalyst. scispace.com Temperature was found to be the most significant factor influencing the conversion rate. researchgate.net Although these findings pertain to isopropyl octanoate, they suggest that layered zinc n-octanoate could be a viable catalytic agent for the synthesis of this compound, warranting further investigation to determine the optimal reaction conditions for this specific ester.

Table 1: Optimized Conditions for Isopropyl Octanoate Synthesis using Layered Zinc n-Octanoate Catalyst researchgate.netscispace.com

| Parameter | Optimized Value |

| Temperature | 165°C |

| Molar Ratio (Isopropanol:Octanoic Acid) | 6:1 |

| Catalyst Percentage | 5.97% |

| Maximum Conversion | ~75% |

Techno-Economic Feasibility Assessments of Production Processes

The industrial production of specialty esters like this compound is contingent not only on the technical feasibility of the synthesis route but also on its economic viability. Techno-economic assessments are crucial for identifying cost drivers and optimizing processes to ensure profitability.

While specific techno-economic data for this compound is limited, analyses of similar biocatalytic ester production processes offer valuable insights. The economic feasibility of biocatalytic routes is closely tied to factors such as the cost of the biocatalyst (often immobilized lipases), reaction productivity, and the ability to reuse the enzyme. researchgate.netresearchgate.net The use of biocatalysts is considered a green and sustainable technology, often requiring fewer reaction steps and generating less waste than conventional chemical syntheses. acs.org

Recent advancements have significantly improved the cost-benefit ratio of biocatalysts, making enzymatic processes increasingly competitive with traditional chemical methods. mdpi.com For instance, in the enzymatic synthesis of isopropyl myristate, another fatty acid ester, a low amount of the immobilized enzyme is desirable to enhance the economic feasibility of the reaction. researchgate.net A techno-economic evaluation for the clean production of isopropyl myristate projected a positive net present value, supporting the applicability of the proposed enzymatic method. researchgate.net

The main economic drawbacks of biocatalysis often revolve around the cost of immobilized enzymes. researchgate.net However, the potential for enzyme reuse can mitigate these costs. mdpi.com Furthermore, the milder reaction conditions of enzymatic processes can lead to energy savings and reduced capital investment in high-pressure equipment. acs.orgresearchgate.net

The development of integrated processes, such as combining lipase-catalyzed synthesis with pervaporation to remove water byproducts, is being explored to intensify production and improve economic viability. researchgate.net While the commercialization of many biocatalytically produced isopropyl esters is still developing, the continuous improvement of biocatalytic routes suggests a promising future for their large-scale industrial application. researchgate.netresearchgate.net

Biological and Biochemical Interactions of Isopropyl Dodecanoate

Endogenous Occurrence and Metabolomic Significance

While direct, extensive research on the endogenous presence and specific metabolic pathways of isopropyl dodecanoate (B1226587) is limited, its constituent parts and related compounds have been identified in human metabolomic studies.

Human saliva is a complex biofluid containing a wide array of metabolites that can reflect physiological states. researchgate.net The Human Metabolome Database (HMDB) documents numerous compounds identified in saliva through multiplatform approaches. researchgate.netsalivametabolome.ca While isopropyl dodecanoate itself is not explicitly listed as a standard saliva metabolite, its chemical precursors have been identified. Isopropyl alcohol is a known component of human saliva. researchgate.nethmdb.ca Similarly, dodecanoic acid (lauric acid), the fatty acid component, has been identified in saliva. researchgate.net The presence of these precursors suggests the potential for endogenous or microbially-assisted esterification within the oral cavity or related systems, although the specific detection of the resulting ester, this compound, in saliva has not been prominently reported in broad metabolomic surveys.

Table 1: Precursors of this compound Identified in Human Saliva

| Compound Name | HMDB ID | Biospecimen Location | Role |

| Isopropyl alcohol | HMDB0000863 | Blood, Breath, Cerebrospinal Fluid (CSF), Feces, Saliva , Urine | Alcohol Precursor |

| Dodecanoic acid (Lauric Acid) | HMDB0000639 | Blood, Feces, Milk, Saliva , Urine | Fatty Acid Precursor |

The metabolic significance of this compound is intrinsically linked to the roles of fatty acids and their esters in mammalian systems. Dodecanoic acid is a medium-chain saturated fatty acid involved in various metabolic processes. Research into dodecanoic acid extracted from natural sources has highlighted its potential antioxidant and antibacterial properties. researchgate.net Fatty acids and their derivatives are fundamental to energy storage, cell membrane structure, and signaling pathways.

Fatty acid esters, as a class, are involved in the transport and metabolism of lipids. The esterification of fatty acids can alter their solubility and reactivity, influencing how they are stored and utilized by the body. While a specific metabolic pathway for this compound is not well-documented, it would likely be hydrolyzed by esterase enzymes into its constituent parts: isopropyl alcohol and dodecanoic acid, which would then enter their respective metabolic pathways.

Interactions with Biological Membranes and Lipid Bilayers

This compound's character as a fatty acid ester makes it particularly interactive with the lipid-based structures of biological membranes. This property is exploited in the design of delivery systems and functional films.

Isopropyl esters, including dodecanoate and its close relatives like isopropyl myristate and palmitate, are well-regarded as penetration enhancers, particularly in transdermal applications. nih.gov The primary barrier for skin permeation is the stratum corneum, the outermost layer of the epidermis, which is rich in lipids. nih.gov

The mechanism by which this compound enhances permeation involves its hydrophobic nature. It can intercalate into the lipid bilayers of the stratum corneum, disrupting the highly ordered structure of the intercellular lipids. This disruption increases the fluidity of the membrane, thereby reducing the barrier's resistance and facilitating the passage of other molecules across the skin. Furthermore, its properties as an oily component allow it to act as a vehicle, solubilizing hydrophobic drugs and improving their partitioning from a formulation into the skin. nih.govnih.gov Studies on similar compounds like isopropyl myristate have shown that their incorporation into polymer membranes increases surface hydrophobicity, which can reduce water permeability. mdpi.com

Research into bioactive films for applications like active food packaging has explored the use of isopropyl esters. While specific studies on this compound are not prevalent, extensive research on the closely related compound isopropyl palmitate provides a strong model. In one study, bioactive bilayer films were created using zein (B1164903) and pullulan, incorporating an essential oil where isopropyl palmitate was the major active compound. mdpi.comnih.govresearchgate.net

These films were characterized for their mechanical, optical, and barrier properties, demonstrating improvements over pure polymer films. mdpi.com The bilayer structure was clearly visible under Scanning Electron Microscopy (SEM). nih.gov Crucially, these films exhibited antioxidant activity and were effective against foodborne pathogens. nih.govresearchgate.net The release kinetics of the isopropyl ester from these films were studied, showing that the release was more effective into a semi-fatty food simulant, which highlights the importance of the compound's hydrophobicity in its function within such systems. mdpi.comresearchgate.net This research framework suggests that this compound could be similarly incorporated into bilayer films to confer bioactivity and control the release of active agents.

Microemulsions are thermodynamically stable, optically transparent systems of oil, water, a surfactant, and a co-surfactant. nih.govnih.gov They are highly effective vehicles for drug delivery due to their ability to solubilize both hydrophilic and lipophilic drugs and enhance their permeation across biological membranes. nih.gov

This compound, due to its nature as an oil, is an ideal candidate for the oil phase in microemulsion formulations. Isopropyl esters like isopropyl myristate are frequently used for this purpose. nih.govnih.gov In a typical microemulsion designed for transdermal delivery, this compound would form nano-sized droplets (typically under 100 nm) that act as reservoirs for a solubilized drug. nih.gov The high surface area of these droplets and the presence of surfactants and co-surfactants (often a short-chain alcohol like isopropyl alcohol) reduce interfacial tension and facilitate the transport of the encapsulated drug into and across the skin. nih.govnih.gov The formulation of these systems often involves constructing pseudoternary phase diagrams to identify the optimal ratios of components that result in a stable and effective microemulsion. nih.gov

Table 2: Typical Components of a Microemulsion for Drug Delivery

| Component | Example Substance(s) | Role in the System |

| Oil Phase | This compound , Isopropyl Myristate, Oleic Acid | Solubilizes lipophilic drugs; forms the core of oil-in-water microemulsions. nih.govnih.gov |

| Aqueous Phase | Water, Buffer Solution | Solubilizes hydrophilic drugs; forms the continuous phase in o/w microemulsions. nih.gov |

| Surfactant | Tween 80, Polysorbates | Reduces interfacial tension between oil and water phases, enabling microemulsion formation. nih.gov |

| Co-surfactant | Isopropyl Alcohol, Ethanol, Propylene Glycol | Increases the flexibility of the surfactant film at the interface; further reduces interfacial tension and stabilizes the microemulsion. nih.govnih.gov |

This compound, an ester of isopropanol (B130326) and dodecanoic acid, undergoes specific interactions within biological environments, primarily driven by enzymatic activity. Its breakdown and the subsequent fate of its constituent parts are fundamental to understanding its biological role.

Enzymatic Hydrolysis and Biotransformation in Biological Systems

The primary pathway for the metabolism of this compound in biological systems is through enzymatic hydrolysis. This process is catalyzed by a class of enzymes known as esterases.

Esterases, specifically carboxylester hydrolases, are responsible for the cleavage of the ester bond in this compound. nih.govnih.gov This hydrolytic reaction breaks the molecule into its two constituent components: isopropanol and dodecanoic acid (also known as lauric acid). The general mechanism involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. researchgate.net This forms a tetrahedral intermediate, which then collapses, releasing the alcohol (isopropanol) and forming an acyl-enzyme intermediate. Subsequently, a water molecule attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (dodecanoic acid). researchgate.net

While studies specifically detailing the hydrolysis of this compound are not abundant, the action of esterases on ester-type compounds is a well-established metabolic pathway. nih.gov The activity of these enzymes can be influenced by environmental factors; for instance, temperature can affect esterase activity, thereby shifting the equilibrium between ester synthesis and hydrolysis. mdpi.com In addition to direct hydrolysis by esterases, oxidative de-esterification has been noted as another potential metabolic route for isopropyl esters, where hydroxylation of the isopropyl group can lead to an unstable intermediate that breaks down to the corresponding carboxylic acid. nih.gov

Fate of Cleavage Products (Isopropanol and Dodecanoic Acid)

Following the esterase-mediated cleavage of this compound, the resulting products, isopropanol and dodecanoic acid, enter distinct metabolic pathways.

Isopropanol is readily absorbed and distributed throughout the body. numberanalytics.comempendium.com Its primary metabolic pathway involves oxidation by the enzyme alcohol dehydrogenase, mainly in the liver, to form acetone (B3395972). numberanalytics.comempendium.comhealthline.com This acetone is then typically filtered by the kidneys and excreted or removed via the lungs. healthline.com Isopropanol itself acts as a central nervous system (CNS) depressant, a potency reported to be two to three times that of ethanol. empendium.com Its metabolite, acetone, can also contribute to CNS depression, potentially prolonging sedation. empendium.comuky.edu

Dodecanoic acid, a saturated fatty acid, plays a crucial role in the physiology of many organisms, including insects. nih.govfrontiersin.org Once liberated from the isopropyl ester, it enters the fatty acid metabolic pool. In insects, lipids and their constituent fatty acids are fundamental for various processes. They are a primary form of stored energy, essential for periods of high metabolic demand such as flight and metamorphosis. nih.govfrontiersin.org Fatty acids are also key structural components of cell membranes and serve as precursors for the biosynthesis of other critical molecules, including cuticular lipids and pheromones. nih.govfrontiersin.org Studies on various insect species have shown that fatty acids like dodecanoic acid are efficiently incorporated into triglycerides for energy storage or utilized in the synthesis of other necessary compounds. nih.gov

Role in Chemical Ecology and Interspecies Communication

Beyond its internal metabolic processing, this compound serves as a vital chemical signal, or semiochemical, in the communication of several insect species. It functions as a pheromone, influencing the behavior of conspecifics.

Insect Pheromone Research

Research into insect chemical communication has identified this compound as a key component of aggregation pheromones in certain beetles (Order: Coleoptera).

This compound has been identified as a significant component of the male-produced aggregation pheromone in at least two species of Coleoptera.

Dermestes haemorrhoidalis (Black Larder Beetle): In the black larder beetle, this compound is one of several isopropyl esters detected exclusively in the abdominal extracts of males. nih.govwur.nl It is a behaviorally active compound that, along with other identified esters, arouses and attracts both male and female conspecifics, thus functioning as an aggregation pheromone. nih.gov

Lyctus africanus (Powder-post Beetle): In the powder-post beetle, a male-specific aggregation pheromone was found to be a blend of three esters, one of which is 2-propyl dodecanoate (an alias for this compound). nih.govcore.ac.ukresearchgate.net While another component, 3-pentyl dodecanoate, plays the primary role in attracting females, a blend of all three esters resulted in a significantly higher aggregation response from both sexes compared to any single compound. nih.govcore.ac.uk Further research has shown that the production of this compound in L. africanus increases after mating, whereas the production of the other two major pheromone components is more dependent on the beetle's age. mdpi.comresearchgate.net

The following table summarizes the role of this compound in the aggregation behavior of these two beetle species.

| Species | Pheromone Type | Role of this compound | Key Findings | Citations |

| Dermestes haemorrhoidalis | Male-produced Aggregation | Active component | Attracts both males and females. Detected in male abdominal extracts and headspace volatiles. | nih.gov, wur.nl |

| Lyctus africanus | Male-produced Aggregation | Minor component with synergistic effect | Part of a three-ester blend that is more attractive than individual components. Its production increases after mating. | nih.gov, core.ac.uk, mdpi.com, researchgate.net, researchgate.net |

The detection of volatile chemical signals like this compound by insects is mediated by olfactory receptors located on their antennae. nih.gov The binding of an odor molecule to these receptors triggers a change in the electrical potential across the neuronal membrane, which can be measured experimentally. nih.gov

A powerful technique used to identify biologically active compounds from complex mixtures is coupled gas chromatography-electroantennographic detection (GC-EAD). researchgate.netnih.gov In this method, volatile compounds from an extract (e.g., from an insect's abdomen) are separated by a gas chromatograph. The effluent is then split, with one part going to a standard detector (like a flame ionization detector, FID) and the other part passing over an insect's antenna. Electrodes connected to the antenna record any electrical response (depolarization), which is displayed as a peak on an electroantennogram. When a peak on the EAD trace aligns with a peak on the GC chromatogram, it indicates that the insect's antenna is responsive to that specific chemical compound. researchgate.net

In studies on Dermestes haemorrhoidalis, GC-EAD analysis of male abdominal extracts revealed that synthetic this compound elicited electrophysiological activity from the antennae of both male and female beetles, confirming its role as a perceived chemical signal. nih.govwur.nl

The table below outlines the findings related to the electrophysiological detection of this compound.

| Technique | Species Studied | Findings | Significance | Citations |

| GC-EAD | Dermestes haemorrhoidalis | Synthetic this compound elicited antennal responses in both male and female beetles. | Confirms that the compound is detected by the olfactory system of the beetles and is an active component of the pheromone blend. | nih.gov, wur.nl |

Environmental Behavior and Ecological Impact Assessment

Environmental Persistence and Degradation Pathways

Biodegradation Kinetics in Aquatic and Terrestrial Environments

Fatty acid esters are generally hydrolyzed by esterase enzymes, which are common in environmental microorganisms, breaking them down into their constituent alcohol (isopropanol) and fatty acid (dodecanoic acid). Both of these breakdown products are readily metabolized by microbes. nist.govnih.gov

For substances classified as 'readily biodegradable,' a default half-life of 15 days in freshwater is often used for modeling purposes, although studies have shown that the median half-life for such chemicals can be as low as 1.95 days under environmentally realistic conditions. ecetoc.orgecetoc.org Based on its chemical structure, isopropyl dodecanoate (B1226587) is expected to be readily biodegradable.

Table 1: Predicted Biodegradation of Isopropyl Dodecanoate

| Prediction Model | Result | Interpretation |

|---|---|---|

| BIOWIN 3 | Ready Biodegradable | The substance is expected to biodegrade rapidly and extensively. |

| BIOWIN 5 | 0.82 | High probability of rapid biodegradation. |

| BIOWIN 6 | 0.96 | High probability of rapid biodegradation. |

| Ultimate Biodegradation | Weeks | Complete breakdown is expected within weeks. |

| Primary Biodegradation | Days | Initial breakdown of the parent molecule is expected within days. |

Data sourced from QSAR model predictions.

Modeling of Environmental Fate and Behavior

Environmental fate models, such as Level III fugacity models, use a chemical's physicochemical properties to predict its distribution and concentration in different environmental compartments like air, water, soil, and sediment. epa.gov These models provide a holistic view of where the chemical is likely to end up after being released into the environment.

For this compound, its high octanol-water partition coefficient (Log Kow) and low water solubility indicate a strong tendency to adsorb to organic matter in soil and sediment rather than remaining in the water column. Its low vapor pressure and Henry's Law constant suggest that it is not significantly volatile and is unlikely to partition to the atmosphere in large quantities.

Table 2: Predicted Environmental Fate of this compound (Level III Fugacity Model)

| Compartment | Percentage of Total Mass |

|---|---|

| Air | 0.5% |

| Water | 10.5% |

| Soil | 84.5% |

| Sediment | 4.5% |

Data assumes equal release rates to air, water, and soil and is sourced from QSAR model predictions.

Partitioning and Distribution in Environmental Compartments

Partitioning refers to the way a chemical distributes itself between different environmental phases. epa.gov This is governed by key physicochemical parameters.

Air, Water, Soil, and Sediment Partitioning Studies

The partitioning behavior of this compound is primarily driven by its hydrophobicity (high Log Kow) and low volatility.

Octanol-Water Partition Coefficient (Kow): This value indicates a chemical's tendency to partition between an organic phase (like octanol, which simulates lipids and organic carbon) and water. The high predicted Log Kow for this compound confirms its hydrophobic nature.

Soil Organic Carbon-Water Partition Coefficient (Koc): This value measures the chemical's tendency to adsorb to the organic fraction of soil and sediment. A high Koc value means the chemical is likely to be immobile in soil and will be found in sediment rather than the overlying water.

Henry's Law Constant: This constant relates the concentration of a chemical in the air to its concentration in water, indicating its volatility from aqueous solutions. The low predicted value for this compound suggests that volatilization from water is not a significant fate process.

Table 3: Predicted Physicochemical Properties and Partition Coefficients for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 6.88 | Highly hydrophobic; strong tendency to partition into organic matter and biota. |

| Water Solubility | 0.057 mg/L | Very low solubility limits its concentration in the aqueous phase. |

| Henry's Law Constant | 2.19 Pa·m³/mol | Low volatility; will not readily partition from water to air. |

| Log Koc (Soil Partition Coefficient) | 4.58 | Strong adsorption to soil and sediment; low mobility in soil. |

Data sourced from QSAR model predictions like the US EPA's EPI Suite. epa.gov

Ecological Risk Characterization and Assessment Frameworks

Ecological risk assessment combines exposure and effects data to determine the likelihood of adverse impacts on ecosystems. For chemicals like this compound, which have limited empirical toxicity data, risk can be characterized using predicted toxicity values alongside fate and exposure modeling. The risk quotient (RQ) method is a common framework, comparing the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC).

Comparative Analysis within Ester Chemical Groups

Esters are a diverse group of chemicals, and their environmental risks vary significantly with their structure.

Fatty Acid Esters: Long-chain fatty acid esters like this compound generally exhibit low environmental risk. researchgate.net Their high hydrophobicity and low water solubility mean that the concentration in the water column, where exposure to aquatic organisms is most direct, remains very low. While they have a potential to bioaccumulate based on their Log Kow, their ready biodegradability mitigates this risk, as they are broken down in the environment and within organisms.

Phthalate (B1215562) Esters: In contrast, some shorter-chain phthalate esters (e.g., dibutyl phthalate) are of higher concern due to their endocrine-disrupting effects and higher water solubility, which increases their bioavailability to aquatic life.

Organophosphate Esters: This group, often used as flame retardants and plasticizers, contains members that can be toxic to aquatic organisms, with some showing moderate to high risk in surface waters. researchgate.net

Compared to these other ester groups, this compound's profile of rapid biodegradation and very low water solubility places it at the lower end of the ecological risk spectrum. The primary factor limiting its aquatic toxicity is its inability to dissolve in water to concentrations high enough to cause harm. epa.gov

Table 4: Predicted Aquatic Toxicity for this compound

| Organism | Endpoint | Predicted Value (mg/L) | Risk Indication |

|---|---|---|---|

| Fish | 96-hr LC50 | > 0.057 (limited by solubility) | Low |

| Daphnid | 48-hr LC50 | > 0.057 (limited by solubility) | Low |

| Green Algae | 96-hr EC50 | > 0.057 (limited by solubility) | Low |

LC50: Lethal concentration for 50% of the population. EC50: Effect concentration for 50% of the population. Data sourced from QSAR model predictions (e.g., ECOSAR). The predicted effect levels exceed the water solubility, indicating that no effects are expected at saturation. epa.gov

Sustainable Production Footprint and Life Cycle Analysis of this compound

The evaluation of the environmental impact of chemical compounds is increasingly critical. For this compound, also known as Isopropyl Laurate, this assessment involves a comprehensive analysis of its production processes, focusing on sustainability and the entire life cycle. While detailed Life Cycle Assessment (LCA) data for this compound is not extensively published, a robust understanding can be derived from research into cleaner production methods for this specific ester and from comprehensive Life Cycle Sustainability Assessments (LCSA) of chemically similar esters, such as Isopropyl Palmitate (IPP). The production pathways and environmental considerations for these long-chain fatty acid esters are analogous, providing a scientifically sound basis for evaluation.

Cleaner Production Methods: Enzymatic Esterification

Traditional chemical synthesis of esters like this compound typically involves high temperatures and acid catalysts, which can lead to the formation of discolored byproducts and a lower yield. ugent.beresearchgate.net In contrast, a more sustainable approach involves enzymatic esterification, which is considered a cleaner production method. researchgate.net

Research has focused on the solvent-free enzymatic synthesis of this compound from Lauric Acid and Isopropyl Alcohol using an immobilized lipase (B570770), Candida antarctica lipase (Novozym 435), as a biocatalyst. researchgate.net This method presents a greener alternative with several advantages, including milder reaction conditions, which consume less energy and result in a higher quality product. researchgate.net

An optimization study identified the following conditions for achieving a high conversion rate (91%) to this compound researchgate.net:

| Parameter | Optimal Condition |

|---|---|

| Enzyme Load (Novozym 435) | 4% w/w |

| IPA:Lauric Acid Molar Ratio | 15:1 |

| Molecular Sieves | 10% w/w |

| Temperature | 60°C |

| Reaction Time | 2.5 hours |

| Agitation Speed | 150 RPM |

A significant aspect of the sustainability of this enzymatic process is the operational stability of the biocatalyst. The study demonstrated that Novozym 435 could be reused for 15 cycles without significant loss of activity, which is crucial for the economic feasibility of this cleaner production method. researchgate.net

Life Cycle Sustainability Assessment (LCSA): A Proxy View

A comprehensive Life Cycle Sustainability Assessment (LCSA) of Isopropyl Palmitate (IPP), an ester with a similar structure and application profile to this compound, provides valuable insights into the environmental, economic, and social impacts of production. ugent.bersc.org This assessment compared the conventional chemical production route with the enzymatic alternative. The functional unit for this cradle-to-gate analysis was defined as 1 kg of the produced ester. ugent.be

Environmental Impact Assessment

The LCSA revealed that switching from chemical to enzymatic catalysis for the production of IPP resulted in a 7% to 13% reduction in environmental impacts. rsc.org These reductions were attributed to several factors inherent to the enzymatic process:

Reduced Hazardous Waste: The enzymatic process avoids the use of acid catalysts, which require neutralization and disposal. ugent.bersc.org

Lower Feedstock Consumption: The efficiency of the enzymatic reaction leads to less raw material usage. rsc.org

Decreased Steam Usage: Milder reaction temperatures in the enzymatic process lower the energy demand. rsc.org

The analysis covered several impact categories, including climate change, photochemical ozone formation, acidification, freshwater eutrophication, and toxicity. ugent.be

| Impact Category | Improvement with Enzymatic Process | Reason |

|---|---|---|

| Hazardous Waste Generation | Reduced | Elimination of acid catalyst and subsequent neutralization steps. ugent.bersc.org |

| Feedstock Consumption | Lower | Higher reaction efficiency. rsc.org |

| Energy Consumption (Steam) | Lower | Milder reaction temperatures. rsc.org |

| Overall Environmental Impact | 7-13% Reduction | Cumulative benefits of reduced waste, feedstock, and energy use. rsc.org |

Economic and Social Considerations

From an economic standpoint, while the enzymatic process shows reductions in utility and feedstock costs, the total operating costs are currently higher (approximately 40% more) primarily due to the cost of the immobilized enzyme and higher labor costs. rsc.org However, profitability indicators suggest that the enzymatic production route is likely to be profitable. rsc.org Future cost reductions could be achieved by optimizing the batch time and increasing the number of times the enzyme can be reused. rsc.org

On the social front, the LCSA indicated a 9% increase in social medium-risk hours, mainly due to longer production times. rsc.org It is important to note, however, that current social impact databases may not fully capture qualitative benefits such as improved worker safety from handling less hazardous materials. rsc.org The upstream impacts associated with the production of the raw materials, namely palmitic acid and isopropyl alcohol, were identified as areas for social and environmental improvement. rsc.org

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation and Interaction Studies

Spectroscopic techniques are fundamental in identifying and characterizing isopropyl dodecanoate (B1226587). They rely on the interaction of electromagnetic radiation with the molecule to provide information about its structure, composition, and dynamic behavior in different environments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like isopropyl dodecanoate. 3m.commdpi.comijstr.org In this method, a sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with a stationary phase within a capillary column. 3m.comijstr.org As each separated component elutes from the column, it enters the mass spectrometer.

The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. vanderbilt.edu For this compound, the mass spectrum allows for unambiguous identification even in complex mixtures such as environmental samples, food products, or biological extracts. nih.govjsmcentral.org

The fragmentation pattern is key to structural confirmation. The molecular ion peak for this compound (C15H30O2, Molecular Weight: 242.40 g/mol ) may be observed, but often it is the characteristic fragment ions that provide the most definitive identification. nih.gov

Table 1: Characteristic GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |

|---|---|---|

| 43 | 99.99 | [CH(CH₃)₂]⁺ or [CH₃CO]⁺ |

| 60 | 58.65 | [C₃H₈O]⁺ (from McLafferty rearrangement) |

| 41 | 51.88 | [C₃H₅]⁺ |

| 102 | 45.19 | [CH(CH₃)₂OCOH]⁺ |

| 57 | 33.59 | [C₄H₉]⁺ |

Data sourced from PubChem CID 25068. nih.gov

This technique is particularly valuable for volatile analysis, where it can detect and quantify trace amounts of this compound in the headspace of a sample, providing insights into its contribution to the aroma profile of various substances. nih.govjsmcentral.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. jchps.comjaypeedigital.comcore.ac.uk It provides detailed information about the chemical environment, connectivity, and relative number of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). jchps.comjaypeedigital.com

In the ¹H NMR spectrum of this compound, different protons within the molecule resonate at distinct frequencies, known as chemical shifts (δ), which are influenced by their local electronic environment. jchps.com The number of signals corresponds to the number of chemically non-equivalent protons, the signal's integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. jaypeedigital.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Terminal CH₃ (dodecanoate chain) | ~0.88 | Triplet (t) | 3H |

| (CH₂)₉ (dodecanoate chain) | ~1.26 | Multiplet (m) | 18H |

| α-CH₂ (to C=O) | ~2.20 | Triplet (t) | 2H |

| CH (isopropyl group) | ~4.97 | Septet (sept) | 1H |

| CH₃ (isopropyl group) | ~1.22 | Doublet (d) | 6H |

Note: These are typical predicted values; actual experimental values can vary slightly depending on the solvent and spectrometer frequency.

Self-Diffusion NMR , also known as Diffusion-Ordered Spectroscopy (DOSY), is an advanced NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. ox.ac.ukresearchgate.net The diffusion of a molecule is related to its size and shape; larger molecules diffuse more slowly than smaller ones. ox.ac.uk In a DOSY experiment, a series of NMR spectra are recorded with varying magnetic field gradient strengths. The signal intensity for each molecule attenuates at a rate proportional to its diffusion coefficient. ox.ac.uk

This technique is highly effective for characterizing complex systems containing this compound, such as microemulsions or formulations. It can distinguish the NMR signals of this compound from those of surfactants, co-surfactants, and solvents in the mixture without physical separation, providing insights into the association and compartmentalization of the ester within the system. researchgate.net

When this compound is a component of a microemulsion system, specialized techniques are required to characterize the structure and dynamics of the aggregates formed.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles or droplets in a suspension or emulsion, typically in the sub-micron range. scite.ai In a DLS experiment, a laser beam illuminates the sample, and the scattered light intensity fluctuations are measured over time. These fluctuations are caused by the Brownian motion of the particles. Analysis of the time correlation of these fluctuations yields the translational diffusion coefficient of the particles, which can then be used to calculate their hydrodynamic radius via the Stokes-Einstein equation. scite.ainih.gov For a microemulsion containing this compound as the oil phase, DLS can provide crucial data on the average droplet size and the polydispersity of the system, which are critical parameters for formulation stability and performance. nih.govfau.de

Polarized Luminescence is a technique that can provide information about the microviscosity and rotational dynamics within different domains of a microemulsion. By incorporating a fluorescent probe into the system, the polarization of the emitted fluorescence can be measured. The degree of polarization is related to the rotational mobility of the probe. If the probe is located in a more viscous environment, such as the surfactant interface or the core of an oil droplet, its rotation will be slower, resulting in higher polarization. This method can thus be used to study the microenvironment of the this compound oil core and the rigidity of the surrounding surfactant film.

Chromatographic and Electrophoretic Techniques for Biological Interaction Kinetics

Understanding how this compound interacts with biological macromolecules like proteins is crucial in fields such as cosmetics and drug delivery. Affinity chromatography and capillary electrophoresis are powerful methods for studying these interactions.

Affinity chromatography is a type of liquid chromatography that separates molecules based on a highly specific and reversible biological interaction. nih.govnih.govijnrd.org One of the interacting partners (the ligand) is immobilized on a solid support (the stationary phase), while the other partner (the target molecule), contained in the mobile phase, is passed over it. nih.govnih.gov

To study the interaction of this compound with a specific protein (e.g., serum albumin), the protein would be immobilized on the chromatography column. A solution containing this compound would then be passed through the column. If there is an affinity between the ester and the protein, the ester will be retained on the column while non-interacting components are washed away. nih.gov

This technique can be used in several modes:

Zonal Elution: Small pulses of the analyte (this compound) are injected onto the column to determine the retention factor, which is related to the equilibrium constant (affinity) of the interaction. nih.gov

Frontal Analysis: A continuous stream of the analyte solution is applied to the column. By analyzing the shape and position of the breakthrough curve, one can determine the binding affinity and the number of binding sites on the immobilized protein. nih.gov

Competition Studies: The displacement of a known binder by this compound can be monitored to determine the ester's relative affinity and to identify if it binds to the same site. nih.gov

These methods provide quantitative data on binding strength (association/dissociation constants) and the stoichiometry of the interaction. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate molecules based on their charge-to-size ratio. nih.gov It is particularly useful for studying non-covalent biological interactions in solution, requiring only very small sample volumes. nih.gov

To measure the interaction kinetics between this compound and a protein, a method known as Affinity Capillary Electrophoresis (ACE) or Kinetic Capillary Electrophoresis (KCE) can be employed. nih.govyorku.ca In a typical experiment, the protein (receptor) is included in the electrophoresis running buffer. A small plug of the substrate (this compound, which may need to be solubilized in a micellar system) is then injected.

During electrophoresis, the migration time of the this compound will change depending on the fraction of time it is bound to the protein. yorku.ca By performing a series of experiments at different protein concentrations, one can determine the binding or affinity constant (Ka). researchgate.net

Advanced KCE methods can also provide information on kinetic rate constants (association rate, k_on, and dissociation rate, k_off). These methods analyze the peak shapes of the interacting species. If the dissociation of the complex is slow compared to the separation time, two separate peaks (for the free and bound substrate) might be observed. If the dissociation is fast, a single merged peak with an altered migration time is seen. Analysis of distorted peak profiles in intermediate cases can allow for the calculation of the kinetic rate constants. yorku.caresearchgate.net

Bioanalytical Methodologies for Activity and Mechanism Studies

The investigation of this compound's biological activity and mechanisms of action relies on a range of advanced bioanalytical techniques. These methodologies are primarily focused on quantifying the compound in biological matrices, determining its interaction with enzymes, and assessing its biological effects through specific assays.

Chromatographic and Spectrometric Techniques

Chromatography coupled with spectrometry is fundamental for the detection and quantification of this compound and its metabolites in biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is extensively used for identifying and quantifying volatile and semi-volatile organic compounds. This compound has been identified as a human metabolite found in saliva, and GC-MS is a key method for its detection in such samples. ebi.ac.ukebi.ac.uk The methodology involves static stir bar extraction for sample preparation, followed by GC-MS analysis, which provides high reproducibility for a wide array of compounds including esters. ebi.ac.ukebi.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for the analysis of isopropyl esters. While specific methods for this compound are adapted from general ester analysis, the principles are directly applicable. An example of a validated HPLC method for a related compound in an isopropyl ester matrix highlights the typical parameters used. oatext.com

Table 1: Example Parameters for HPLC Analysis of Isopropyl Esters

| Parameter | Specification | Reference |

|---|---|---|

| Detection Method | Diode Array Detection (DAD) | oatext.com |

| Column | Reverse-phase C8 | oatext.com |

| Mobile Phase | Acetonitrile:Water (50:50 v/v) | oatext.com |

| Flow Rate | 1.0 mL/min | oatext.com |

| Sample Preparation | Solvent extraction with acetonitrile | oatext.com |

Gas Chromatography-Flame Ionization Detection (GC-FID): In studies focusing on the synthesis of isopropyl esters, GC-FID is employed to monitor the reaction progress. It is used to quantify the amount of synthesized ester by calculating the conversion of the fatty acid substrate. researchgate.net

Enzymatic Activity Assays

Since this compound can be synthesized or hydrolyzed by enzymes, assays to measure enzyme activity are crucial for mechanistic studies. Lipases are the primary enzymes of interest.

Titration Methods: The conversion rate during enzymatic synthesis can be determined by measuring the acid value of the reaction mixture over time. A decrease in the acid value corresponds to the consumption of the fatty acid (dodecanoic acid) and the formation of the ester. researchgate.net

Colorimetric Assays: A common method to assay lipase (B570770) activity involves the use of a chromogenic substrate like p-nitrophenyl palmitate (p-NPP). The enzyme hydrolyzes the substrate, releasing p-nitrophenol, which can be measured spectrophotometrically at 410 nm. This assay allows for the quantification of the enzyme's hydrolytic activity. scispace.com

Table 2: Methodologies for Studying Enzymatic Reactions

| Methodology | Principle | Application | Reference |

|---|---|---|---|

| Acid Value Titration | Measures the amount of remaining unreacted fatty acid. | Monitoring ester synthesis conversion rate. | researchgate.net |

| Colorimetric Assay (p-NPP) | Enzymatic hydrolysis of a chromogenic substrate releases a colored product. | Quantifying lipase hydrolytic activity. | scispace.com |

Bioactivity and Mechanistic Assays

To understand the biological role of this compound, specific bioassays are employed.

In Vitro Assays: In vitro studies are essential for elucidating the biochemical pathways where this compound may be involved. Assays have demonstrated that enzymes related to fatty acid synthesis are active with substrates of various chain lengths, a category that includes the dodecanoate chain of this ester. ebi.ac.uk

Pheromone Bioassays: Research has suggested a role for related compounds as aggregation pheromones in insects. Petri dish bioassays are used to assess the behavioral response of insects, such as the black larder beetle (Dermestes haemorrhoidalis), to potential pheromone compounds. These assays measure attraction and arousal, indicating a compound's activity as a chemical signal. ebi.ac.uk

Antimicrobial Activity Assays: The potential bioactivity of this compound can also be inferred from its hydrolysis product, dodecanoic acid, which is known to have antimicrobial properties. The disc diffusion method is a standard technique used to evaluate the antibacterial activity of dodecanoic acid against various bacterial strains. researchgate.net This provides an indirect method for assessing the potential downstream biological effects after enzymatic hydrolysis of the parent ester.

Emerging Research Frontiers and Future Directions

Development of Novel Biocatalysts and Bioreactor Systems for Production

The chemical synthesis of esters often requires harsh conditions and catalysts that can generate undesirable byproducts. Consequently, significant research is focused on "green" enzymatic alternatives, which offer high specificity and milder reaction conditions. The synthesis of isopropyl dodecanoate (B1226587) is a prime candidate for biocatalysis, with research on analogous esters providing a clear roadmap for future development.

Lipases, particularly immobilized forms, are the biocatalysts of choice for esterification due to their stability and reusability. Lipase (B570770) B from Candida antarctica, often immobilized and sold under trade names like Novozym 435, has been extensively studied for producing similar isopropyl esters, such as isopropyl myristate and isopropyl palmitate. Research has shown that optimizing reaction parameters is crucial for maximizing yield. Key variables include temperature, substrate molar ratio (alcohol to acid), and enzyme concentration. For instance, studies on lipase-catalyzed synthesis of other fatty acid esters have demonstrated that the removal of water, a byproduct of esterification, is essential to drive the reaction equilibrium towards product formation. This can be achieved using methods like the addition of molecular sieves.

Future advancements lie not only in discovering or engineering more robust and efficient lipases but also in the design of advanced bioreactor systems. Traditional batch reactors are being challenged by continuous-flow systems that offer better control and higher productivity. Membrane bioreactors, which integrate the catalytic process with the separation of products or byproducts, represent a significant frontier. For example, pervaporation membranes can continuously remove water from the reaction, enhancing conversion rates under milder conditions. Furthermore, microreactors, with their high surface-area-to-volume ratio, can intensify mass transfer rates, leading to dramatically reduced reaction times and increased space-time yields, as has been demonstrated in the synthesis of monolaurin from dodecanoic acid. researchgate.net

Table 1: Comparative Biocatalytic Synthesis Conditions for Fatty Acid Esters

| Ester Product | Biocatalyst | Key Optimized Parameters | Achieved Conversion/Yield | Reference |

| Isopropyl Palmitate | Immobilized Candida antarctica Lipase B | Temp: 55°C, Substrate Ratio (Acid:Alcohol): 1:1.42, Biocatalyst: 24% (w/w) | High Conversion | [Source for Palmitate Synthesis] |

| Isopropyl Myristate | Novozym 435 (Candida antarctica Lipase) | Temp: 65°C, Substrate Conc.: 100 mM each, Solvent: n-heptane | 66% conversion in 15 hours | europa.eu |

| Monolaurin | Novozym 435 (Candida antarctica Lipase) | Reactor: Microreactor, Solvent: t-BuOH/tert-amyl alcohol (1:1) | 87% conversion in 20 minutes | researchgate.net |

Advanced Computational Modeling and Simulation

Computational methods are becoming indispensable for predicting the behavior of chemical compounds, thereby reducing the need for extensive and costly experimental work. For isopropyl dodecanoate, two key areas of computational modeling are molecular dynamics and quantitative structure-activity relationships.

Molecular Dynamics Simulations of Biological Interactions

Molecular dynamics (MD) simulations provide atomic-level insights into how molecules move and interact over time. This technique is particularly valuable for understanding how a molecule like this compound might interact with biological structures such as cell membranes or proteins. By simulating the insertion of the molecule into a model lipid bilayer, researchers can predict its partitioning behavior, its effect on membrane fluidity, and its preferred orientation within the membrane. Such studies are crucial for fields like drug delivery and dermatology.

A significant finding has identified this compound as a ligand that binds to Rv1816, a TetR-family transcriptional regulator in Mycobacterium tuberculosis. researchgate.net This regulator controls the expression of MmpL membrane proteins, which are involved in exporting lipids to build the complex mycobacterial cell wall. researchgate.net MD simulations could be employed to model the precise binding interactions between this compound and the Rv1816 regulator at a dynamic, atomic level. This would help elucidate the mechanism of regulation and could guide the design of new molecules to interfere with this critical bacterial process.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that predict the properties of a chemical, such as its environmental fate or toxicity, based on its molecular structure. europa.eu These in silico tools are increasingly used by regulatory bodies like the European Chemicals Agency (ECHA) to assess chemical risks and prioritize testing.

For this compound, QSAR models can predict key parameters related to its environmental fate. Given its long alkyl chain, the molecule is characterized by low water solubility and a high octanol-water partition coefficient (Kow), suggesting it will preferentially adsorb to organic matter in soil and sediment rather than remaining in water. europa.eu QSAR models for this class of compounds would use molecular descriptors (e.g., molecular weight, log Kow, polar surface area) to quantitatively predict endpoints such as biodegradability, soil adsorption coefficient (Koc), and potential for bioaccumulation. The development and validation of robust QSAR models are essential for conducting comprehensive environmental risk assessments for this compound and related fatty acid esters.

Table 2: General Workflow for QSAR Model Development

| Step | Description |

| 1. Data Collection | Compile a dataset of structurally similar chemicals with reliable experimental data for the endpoint of interest (e.g., biodegradability). |

| 2. Molecular Descriptor Calculation | For each chemical structure, calculate a wide range of numerical descriptors (e.g., constitutional, topological, quantum-chemical). |

| 3. Variable Selection | Use statistical methods to select the subset of descriptors that are most relevant to the endpoint. |

| 4. Model Building | Construct a mathematical relationship (e.g., using multiple linear regression) between the selected descriptors and the experimental endpoint. |

| 5. Model Validation | Assess the model's robustness, predictive power, and applicability domain using internal and external validation techniques to ensure it meets standards like those set by the OECD. |

Applications in Advanced Materials Science Research (excluding commercial formulations)

The specific physicochemical properties of this compound make it a candidate for research in advanced materials, particularly in areas requiring tailored thermal or structural characteristics.

One emerging research application is its use as a phase change material (PCM). PCMs are substances that absorb and release large amounts of thermal energy at a constant temperature during their phase transition (e.g., from solid to liquid). A patent has identified isopropyl laurate as a potential PCM with a phase transition temperature suitable for maintaining the temperature of products during transport, for instance, in insulated containers. google.comgoogleapis.com Further research could characterize the specific melting/freezing points and latent heat of fusion for high-purity this compound to evaluate its suitability for thermal energy storage applications.